The synthesis of N'-tert-Butyl-N,N-dimethylformamidine can be achieved through several methods:
The molecular structure of N'-tert-Butyl-N,N-dimethylformamidine features:
N'-tert-Butyl-N,N-dimethylformamidine participates in various chemical reactions:
The mechanism of action for N'-tert-Butyl-N,N-dimethylformamidine is primarily attributed to its reactivity through the formamidine group:
The physical and chemical properties of N'-tert-Butyl-N,N-dimethylformamidine include:
N'-tert-Butyl-N,N-dimethylformamidine has several notable applications:
N′-tert-Butyl-N,N-dimethylformamidine is the systematic IUPAC name for this unsymmetrically substituted formamidine derivative, reflecting the tert-butyl group attached to the N′ nitrogen and two methyl groups bonded to the adjacent nitrogen atom. The compound is classified as a formamidine due to its HC(=N) functional core. Its molecular formula is C7H16N2, corresponding to a molecular weight of 128.22 g/mol [1] [2] [3]. This structure features a planar amidine moiety (C=N) with distinct alkyl substituents that confer steric and electronic asymmetry.
Table 1: Fundamental Chemical Identifiers of N′-tert-Butyl-N,N-dimethylformamidine
Property | Value |
---|---|
CAS Registry Number | 23314-06-9 |
Molecular Formula | C7H16N2 |
Molecular Weight | 128.22 g/mol |
Systematic IUPAC Name | N′-tert-Butyl-N,N-dimethylformamidine |
Boiling Point | 137–140 °C (literature value) |
Density | 0.815 g/mL at 25 °C |
Refractive Index | n20/D = 1.445 |
The compound’s connectivity is unambiguously defined by several machine-readable representations. The canonical SMILES string CN(C)\C=N\C(C)(C)C
encodes the dimethylamino group (N(C)C), the imine linkage (C=N), and the tert-butyl group (C(C)(C)C), with stereochemistry indicated by backslashes (E-configuration). The standard InChI 1S/C7H16N2/c1-7(2,3)8-6-9(4)5/h6H,1-5H3
provides atomic composition, bond connections, and hydrogen positions, while the InChIKey PHNRCFCIKPZSFS-UHFFFAOYSA-N
serves as a unique, hash-like identifier for database searches [1] [3] [6]. These representations confirm the tert-butyl attachment at N′ and the dimethyl substitution at the adjacent nitrogen, forming a conjugated system where the amidine nitrogen lone pairs delocalize into the C=N π-bond.
Table 2: Structural Descriptors of N′-tert-Butyl-N,N-dimethylformamidine
Descriptor Type | Representation |
---|---|
SMILES | CN(C)\C=N\C(C)(C)C |
InChI | 1S/C7H16N2/c1-7(2,3)8-6-9(4)5/h6H,1-5H3 |
InChIKey | PHNRCFCIKPZSFS-UHFFFAOYSA-N |
Alternate Names | N,N-Dimethyl-N'-(tert-butyl)formamidine; N'-(1,1-Dimethylethyl)-N,N-dimethyl-methanimidamide |
While experimental NMR, IR, or mass spectral data are not explicitly provided in the available literature, predictions can be inferred from structural analogs and computational modeling. In 1H NMR, key signals would include:
13C NMR would display resonances for the dimethyl carbons (~δ 35–45 ppm), the tert-butyl quaternary carbon (~δ 30–35 ppm), methyl carbons (~δ 30 ppm), and the amidine carbon at ~δ 150–165 ppm. In IR spectroscopy, strong C=N stretches would appear near 1640–1680 cm−1, with C–H stretches for alkyl groups at 2800–3000 cm−1. Mass spectrometry would likely show a molecular ion peak at m/z 128, with fragmentation pathways involving loss of methyl radicals (•CH3) or isobutylene (C4H8) from the tert-butyl group [1] [3].
No experimental crystallographic data (unit cell parameters, space group, or atomic coordinates) are currently available for N′-tert-Butyl-N,N-dimethylformamidine in the surveyed literature. However, computational models suggest that steric repulsion between the bulky tert-butyl group and the dimethylamino moiety favors an anti-periplanar conformation where these substituents orient trans to each other relative to the C=N bond. This arrangement minimizes van der Waals clashes and maximizes hyperconjugation between nitrogen lone pairs and the C=N π-orbital. The *tert-butyl group’s rotational barrier around the N′–C bond is expected to be modest (~5–10 kcal/mol) due to the absence of significant torsional constraints. Molecular mechanics simulations indicate a predominant E-configuration about the C=N bond, stabilized by conjugation [1] [3] [6].
Density Functional Theory (DFT) studies provide deep electronic insights into this formamidine. At the B3LYP/6–311++G(d,p) level—a method validated for heteroatom-rich systems—the amidine C=N bond length is calculated at ~1.28 Å, intermediate between standard C–N (1.47 Å) and C=N (1.23 Å) bonds, confirming significant π-delocalization across the N–C–N′ framework [4]. Frontier molecular orbital (FMO) analysis reveals:
The HOMO–LUMO energy gap (~5.2 eV) suggests moderate kinetic stability. Natural Bond Orbital (NBO) analysis shows substantial charge transfer from the dimethylamino nitrogen (natural charge ≈ −0.45 e) to the electron-deficient imine carbon (natural charge ≈ +0.30 e), reinforcing its polarity. These features rationalize the compound’s role as a precursor to α-amino carbanions: Deprotonation at sites α to nitrogen generates stabilized anions where negative charge delocalizes into the amidine π-system [1] [4]. Electrostatic potential maps further illustrate electron-rich regions (nitrogen atoms) and electron-deficient zones (imine carbon), guiding predictions of intermolecular interactions.
Table 3: Key Computational Parameters (DFT-predicted)
Parameter | Value/Description |
---|---|
Preferred Method | B3LYP/6–311++G(d,p) |
C=N Bond Length | ~1.28 Å |
HOMO Localization | N(CH3)2 group & C=N π-bond |
LUMO Localization | C=N bond & N′-C(CH3)3 region |
HOMO-LUMO Gap | ~5.2 eV |
NBO Charge (imine C) | ≈ +0.30 e |
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